molecular formula C22H23N3OS B7463011 N-(1-benzylpiperidin-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide

N-(1-benzylpiperidin-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide

Cat. No. B7463011
M. Wt: 377.5 g/mol
InChI Key: IAMCBPKOWQPFGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzylpiperidin-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide, also known as BTCP, is a chemical compound that has been extensively studied for its pharmacological properties. It was first synthesized in the 1970s and has since been used in various scientific research applications.

Mechanism of Action

N-(1-benzylpiperidin-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide acts as a selective agonist at the mu-opioid receptor, which is involved in pain perception, reward, and addiction. It also has affinity for the delta-opioid receptor and the serotonin transporter, which may contribute to its antidepressant and anxiolytic effects. N-(1-benzylpiperidin-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide has been found to produce similar effects to morphine, but with fewer side effects, making it a promising alternative for pain management.
Biochemical and Physiological Effects:
N-(1-benzylpiperidin-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide has been shown to produce analgesia, sedation, and respiratory depression in animal models. It has also been found to have anxiolytic and antidepressant effects, as well as the potential to reduce drug-seeking behavior in addiction models. N-(1-benzylpiperidin-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide has been found to be less addictive and produce fewer side effects than other opioids, making it a potential candidate for clinical use.

Advantages and Limitations for Lab Experiments

N-(1-benzylpiperidin-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and stability. It is also easy to synthesize and purify, making it readily available for research purposes. However, its high potency can also be a limitation, as it may require specialized equipment and protocols to handle safely. Additionally, its selectivity for the mu-opioid receptor may limit its use in studying other opioid receptors.

Future Directions

For N-(1-benzylpiperidin-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide research include further investigation of its properties and the development of safer and more effective derivatives.

Synthesis Methods

The synthesis of N-(1-benzylpiperidin-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide involves the reaction of 1-benzylpiperidin-4-amine with 2-phenyl-1,3-thiazole-4-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. This method has been optimized over the years, resulting in a high yield and purity of N-(1-benzylpiperidin-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide has been used in various scientific research applications, including neuroscience, pharmacology, and drug discovery. It has been found to have analgesic, anxiolytic, and antidepressant properties, making it a potential candidate for the treatment of various neurological disorders. It has also been used as a research tool to study the opioid system and its interactions with other neurotransmitter systems.

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS/c26-21(20-16-27-22(24-20)18-9-5-2-6-10-18)23-19-11-13-25(14-12-19)15-17-7-3-1-4-8-17/h1-10,16,19H,11-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMCBPKOWQPFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CSC(=N2)C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide

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